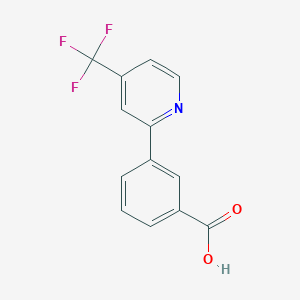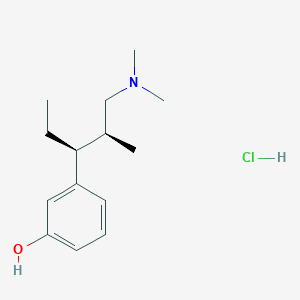
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Descripción general
Descripción
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol: is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antifibrotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the selective fluorination of 2-aminopyrimidines. One common method utilizes Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high regioselectivity and yield . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable fluorination techniques and efficient purification processes are critical for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution: Reagents like potassium carbonate (K₂CO₃) and various amines are commonly used.
Oxidation/Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.
Major Products:
Substitution: Products typically include various substituted pyrimidines, depending on the nucleophile used.
Oxidation/Reduction: Products would vary based on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a building block for synthesizing novel pyrimidine derivatives with potential biological activities.
Biology and Medicine:
Anti-inflammatory Agents: It has shown potential as an anti-inflammatory agent by inhibiting key inflammatory mediators.
Antifibrotic Activity: Studies have demonstrated its efficacy in reducing fibrosis in hepatic stellate cells.
Industry:
Mecanismo De Acción
The exact mechanism of action for 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is not fully elucidated. it is believed to interact with specific molecular targets involved in inflammatory and fibrotic pathways. The compound likely inhibits the expression and activity of inflammatory mediators such as prostaglandin E₂ and tumor necrosis factor-α .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are also studied for their anti-inflammatory and anticancer properties.
Uniqueness: 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its specific fluorine substitution, which can enhance its biological activity and selectivity compared to non-fluorinated analogs .
Propiedades
IUPAC Name |
5-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOCYMYWLSJILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724425 | |
| Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240596-22-8 | |
| Record name | 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)







![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)



